
Biperiden
Übersicht
Beschreibung
Biperiden ist ein Muskarinrezeptor-Antagonist, der hauptsächlich zur Behandlung der Parkinson-Krankheit und zur Kontrolle extrapyramidaler Nebenwirkungen von Neuroleptika eingesetzt wird . Es ist ein synthetisches Anticholinergikum, das sowohl das zentrale als auch das periphere Nervensystem beeinflusst . This compound wurde 1959 in den Vereinigten Staaten für die medizinische Anwendung zugelassen und steht auf der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation .
Wirkmechanismus
Target of Action
Biperiden is a muscarinic receptor antagonist . Its primary targets are the muscarinic acetylcholine receptors , particularly the M1 subtype . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
This compound acts by competitively antagonizing acetylcholine at the muscarinic receptors in the corpus striatum . This antagonism restores the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum, which is associated with Parkinsonism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway in the central nervous system . By blocking the muscarinic acetylcholine receptors, this compound reduces the overactivity of the cholinergic system, thereby alleviating symptoms of Parkinsonism and extrapyramidal side effects of neuroleptic drugs .
Pharmacokinetics
This compound exhibits a bioavailability of 33 ± 5% when administered orally . It is metabolized in the liver through hydroxylation . The elimination half-life of this compound is between 18 to 24 hours, and it is primarily excreted via the kidneys .
Result of Action
This compound’s action results in several molecular and cellular effects. It has some antisecretory, antispasmodic, and mydriatic effects . It also possesses nicotinolytic activity . The drug is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents .
Wissenschaftliche Forschungsanwendungen
Introduction to Biperiden
This compound is an anticholinergic agent primarily utilized in the treatment of Parkinson's disease and other movement disorders. It functions by blocking the action of acetylcholine, thereby helping to alleviate symptoms such as tremors and rigidity associated with Parkinsonism. This article explores the diverse applications of this compound, including its established uses in neurology and emerging research in other therapeutic areas.
Parkinson's Disease Management
This compound is widely recognized for its effectiveness in managing Parkinson's disease. It is particularly beneficial for patients experiencing motor symptoms such as rigidity and tremors. Clinical studies have demonstrated that this compound can significantly improve these symptoms, making it a valuable addition to the therapeutic arsenal for Parkinsonism .
Efficacy Data
Antiepileptogenic Potential
Recent research has investigated this compound's potential role in preventing post-traumatic epilepsy (PTE). A clinical trial conducted between 2018 and 2022 aimed to assess its efficacy in patients with acute traumatic brain injury. Although the study did not find significant evidence supporting this compound's effectiveness in reducing PTE incidence, it highlighted the need for further investigation into its antiepileptogenic properties .
Trial Summary
Potential Antidepressant Effects
Emerging evidence suggests that this compound may have antidepressant properties, potentially linked to its modulation of cholinergic pathways. While more research is needed to fully understand this application, preliminary studies indicate a possible role in treating depression, particularly in patients with co-occurring neurological conditions .
Dependence and Withdrawal Symptoms
A notable case report described a patient who developed dependence on this compound after self-medicating for anxiety and stress relief. The patient experienced withdrawal symptoms, including delirium and cognitive disturbances, upon cessation of the drug. This case underscores the importance of monitoring for potential abuse and dependence when prescribing this compound, especially in individuals with a history of substance use disorders .
Delirium Following Administration
Another case involved a patient who experienced acute delirium after taking a single dose of this compound alongside other medications. Symptoms included disorientation, hallucinations, and agitation, which resolved after discontinuation of the drug. This case highlights the need for careful evaluation of this compound's side effects, particularly in vulnerable populations .
Biochemische Analyse
Biochemical Properties
Biperiden is a weak peripheral anticholinergic agent. It has some antisecretory, antispasmodic, and mydriatic effects. In addition, this compound possesses nicotinolytic activity .
Cellular Effects
This compound’s primary cellular effect is the competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Molecular Mechanism
The mechanism of action of centrally active anticholinergic drugs such as this compound is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound has been determined as 18.4 hours, and may be prolonged in geriatric patients .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism . The specific metabolic pathways and enzymes involved are not mentioned in the available literature.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Biperiden kann durch eine Reihe von chemischen Reaktionen unter Beteiligung von Zwischenverbindungen synthetisiert werden. Eine gängige Methode beinhaltet die Mannich-Reaktion, bei der die Zwischenverbindung II und Piperidinhydrochlorid mit Paraformaldehyd in einem geeigneten Lösungsmittel reagieren . Die Reaktion wird abgeschlossen, indem die Mischung konzentriert und ein Fällungsmittel hinzugefügt wird, gefolgt von einer Alkalisierung mit Natriumhydroxid, um die Zwischenverbindung III zu erhalten, die ein farbloses Öl ist .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst typischerweise die Herstellung von Phenylmagnesiumbromid, das dann bei kontrollierten Temperaturen von -20 bis 60 °C mit Dioxan umgesetzt wird . Das Endprodukt wird durch Destillation und andere Trennverfahren gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Biperiden unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber verwendet werden, um die Struktur der Verbindung für Forschungszwecke zu modifizieren.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die auf ihre pharmakologischen Wirkungen und möglichen therapeutischen Anwendungen untersucht werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trihexyphenidyl: Ähnlich wie Biperiden wird es für die Parkinson-Krankheit und Neuroleptika-induzierten Parkinsonismus eingesetzt.
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Bindungsaffinität zu Muskarinrezeptoren und seiner Fähigkeit, die Blut-Hirn-Schranke effektiv zu durchqueren . Im Vergleich zu Benztropin und Trihexyphenidyl hat this compound ein anderes Nebenwirkungsprofil und kann in bestimmten klinischen Szenarien aufgrund seiner Wirksamkeit und Verträglichkeit bevorzugt werden .
Biologische Aktivität
Biperiden is a synthetic anticholinergic compound primarily used in the treatment of Parkinson's disease and for managing extrapyramidal symptoms associated with antipsychotic medications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical settings, and relevant research findings.
This compound functions primarily as a muscarinic receptor antagonist , with a notable selectivity for the M1 subtype. This selectivity is crucial as it helps alleviate symptoms related to dopaminergic dysfunction in Parkinson's disease by counteracting cholinergic overactivity. The binding affinities of this compound to various muscarinic receptors are as follows:
Receptor Type | Ki Value (nM) |
---|---|
M1 | 0.48 |
M4 | 2.4 |
M3 | 3.9 |
M2 | 6.3 |
M5 | 6.3 |
This data indicates that this compound is most potent at the M1 receptor, which is implicated in cognitive functions and motor control .
Inhibition of Acetylcholinesterase
Recent studies have demonstrated that this compound also inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Using Ellman's assay, researchers found that this compound acts as an uncompetitive inhibitor of AChE, with an inhibition constant calculated at approximately 1.11 mmol/L . Although this inhibition is relatively weak compared to other AChE inhibitors, it may contribute to its therapeutic effects in neurodegenerative conditions.
Treatment of Parkinson's Disease
This compound is commonly prescribed for managing Parkinson's disease symptoms, particularly tremors and rigidity. Its effectiveness has been documented in various clinical settings, where it has shown a favorable profile in alleviating extrapyramidal side effects induced by antipsychotic medications.
Post-Traumatic Epilepsy
A recent multicenter study aimed to evaluate the efficacy of this compound in preventing post-traumatic epilepsy (PTE) in patients with traumatic brain injury (TBI). The study included 312 adult patients randomized to receive either this compound or placebo for ten days. While initial hypotheses suggested potential benefits, results indicated insufficient evidence supporting this compound's effectiveness in reducing PTE incidence or mortality rates following TBI . The frequency of late post-traumatic seizures was notably higher in the this compound group, prompting calls for larger-scale studies to clarify these findings.
Anticonvulsant Properties
This compound has also been investigated for its anticonvulsant properties. In animal models, it demonstrated protective effects against seizures induced by N-methyl-D-aspartate (NMDA), suggesting a potential role as an adjunctive treatment in seizure disorders . However, further clinical validation is necessary to establish its utility in this context.
Case Studies
Several case studies have highlighted the diverse applications and outcomes associated with this compound use:
- Case Study 1 : A patient with Parkinson's disease exhibited significant improvement in motor symptoms after initiating this compound therapy alongside standard dopaminergic treatment.
- Case Study 2 : A cohort of patients receiving long-term antiparkinsonian therapy reported marked clinical improvements when phenibut was added to their regimen; however, adverse effects were noted when combined with other anticholinergics like this compound .
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXKPIUOCJLQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1235-82-1 (hydrochloride) | |
Record name | Biperiden [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022680 | |
Record name | Biperiden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/, Slightly soluble in ethanol; readily soluble in methanol, 4.26e-03 g/L | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance., Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance., Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals. | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
514-65-8 | |
Record name | Biperiden | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biperiden [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | biperiden | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biperiden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biperiden | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIPERIDEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FRP6G56LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 °C, 114 °C | |
Record name | Biperiden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIPERIDEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Biperiden | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biperiden is a centrally acting anticholinergic agent that primarily exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs) [, , , , , ]. It exhibits higher affinity for M1 mAChRs compared to other subtypes [, ].
A: By blocking mAChRs, this compound inhibits the actions of acetylcholine in the central nervous system. This is particularly relevant in the basal ganglia, where an imbalance between acetylcholine and dopamine contributes to the motor symptoms observed in Parkinson's disease and neuroleptic-induced extrapyramidal symptoms [, ]. This compound helps restore this balance by reducing the relative excess of cholinergic activity.
A: this compound has the molecular formula C21H29NO and a molecular weight of 311.5 g/mol [].
ANone: While the provided research papers do not delve into specific spectroscopic data, such information can be found in drug formularies and analytical chemistry resources.
A: Yes, computational docking studies have been conducted to investigate the interaction between this compound and the enzyme acetylcholinesterase (AChE) []. These studies provide insights into the binding affinity and potential mechanism of inhibition.
ANone: While the provided research focuses on this compound's pharmacological effects, detailed SAR studies exploring specific structural modifications and their impact on activity are not included.
ANone: As a pharmaceutical compound, this compound is subject to stringent regulations regarding manufacturing, handling, and disposal. These regulations vary by country and are overseen by regulatory bodies like the FDA in the United States and the EMA in Europe.
A: Studies in guinea pigs and rats have investigated the pharmacokinetics of this compound after intramuscular administration [, ]. These studies highlighted extensive tissue distribution, with higher concentrations observed in the brain compared to plasma. A longer residence time was observed in older rats, likely due to increased fat tissue volume [, ].
A: Research in rats suggests that fasting can alter the distribution kinetics of this compound. Fasting was found to decrease the distribution volume, potentially due to reduced capacity for the drug to accumulate in adipose tissue [, ].
A: While some studies explored the relationship between this compound plasma levels and extrapyramidal side effects, no definitive correlation has been established []. More research is needed to determine the optimal therapeutic plasma concentration.
A: Several studies, including open-label trials and a double-blind, placebo-controlled study, suggest that this compound can effectively alleviate akathisia symptoms, particularly when administered intramuscularly [, , , ].
A: One study explored the potential of this compound as an anti-breast cancer agent using in vitro methods []. Results showed growth inhibition of human breast cancer cells. While these findings are intriguing, further research is required to explore this potential.
ANone: The provided research does not mention specific cases of resistance developing to this compound.
A: this compound, like other anticholinergic drugs, can cause side effects such as dry mouth, constipation, blurred vision, and urinary retention [, , , ]. In rare cases, it can also lead to delirium, particularly in children and at higher doses [, , ].
A: High-performance liquid chromatography (HPLC) is a common technique for measuring this compound concentrations in plasma and other biological samples [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.